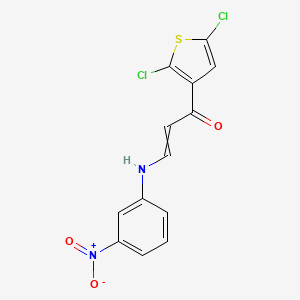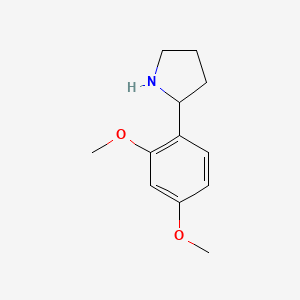
(S)-3-hydroxypiperidin-2-one
描述
(S)-3-Hydroxypiperidin-2-one is a chiral compound with the molecular formula C5H9NO2 It is a derivative of piperidine, featuring a hydroxyl group at the third position and a ketone group at the second position
准备方法
Synthetic Routes and Reaction Conditions: (S)-3-Hydroxypiperidin-2-one can be synthesized through several methods. One common approach involves the reduction of 3-piperidone using a chiral catalyst to ensure the desired stereochemistry. Another method includes the hydroxylation of 2-piperidone using specific oxidizing agents under controlled conditions to introduce the hydroxyl group at the third position.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to achieve high enantioselectivity and yield. The reaction conditions typically include elevated temperatures and pressures to facilitate the reduction and hydroxylation reactions efficiently.
化学反应分析
Types of Reactions: (S)-3-Hydroxypiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in the formation of 2,3-diketopiperidine.
Reduction: The ketone group can be reduced to form (S)-3-hydroxypiperidine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: 2,3-Diketopiperidine.
Reduction: (S)-3-Hydroxypiperidine.
Substitution: Various substituted piperidones depending on the reagent used.
科学研究应用
(S)-3-Hydroxypiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs with chiral centers.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of (S)-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor to neurotransmitters or other bioactive molecules. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity.
相似化合物的比较
®-3-Hydroxypiperidin-2-one: The enantiomer of (S)-3-hydroxypiperidin-2-one with different stereochemistry.
2-Piperidone: Lacks the hydroxyl group at the third position.
3-Piperidone: Lacks the hydroxyl group and has a ketone group at the third position.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both hydroxyl and ketone functional groups
属性
IUPAC Name |
(3S)-3-hydroxypiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-4-2-1-3-6-5(4)8/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKLZUPYJFFNRR-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C(=O)NC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415363 | |
| Record name | (S)-3-hydroxypiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74954-71-5 | |
| Record name | (S)-3-hydroxypiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is (S)-3-hydroxypiperidin-2-one considered a valuable building block in organic chemistry?
A1: this compound and its derivatives are considered important chiral building blocks for several reasons. First, this molecule contains a chiral center, making it a valuable starting material for synthesizing other chiral compounds. Second, the presence of both a hydroxyl group and a lactam ring allows for diverse chemical modifications, increasing its versatility in building complex molecules. Finally, the described synthesis [, ] starts from L-glutamic acid, a readily available and inexpensive chiral starting material, making this a potentially cost-effective route to valuable chiral compounds.
Q2: What is the key chemical strategy described in the paper for synthesizing this compound?
A2: The research highlights a novel synthetic pathway for this compound, starting from a known lactone easily derived from L-glutamic acid [, ]. A key step in this synthesis involves a chemoselective amidation of a lactone-ester intermediate (compound 5 in the paper). This is then followed by a one-pot procedure using borane, achieving reductive decomplexation, N-debenzylation, and cyclization to yield the target compound. This efficient approach offers a new route to this valuable chiral building block.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1312054.png)

![3-[(4-Fluorophenyl)thio]-5-nitroaniline](/img/structure/B1312056.png)







![2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-(furan-3-yl)prop-2-enenitrile](/img/structure/B1312076.png)
![[4-(Piperazin-1-yl)phenyl]boronic acid](/img/structure/B1312082.png)
![2-[5-(4-Fluorobenzoyl)-2-thienyl]acetic acid](/img/structure/B1312085.png)

